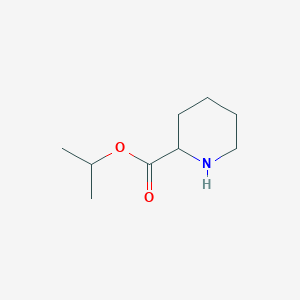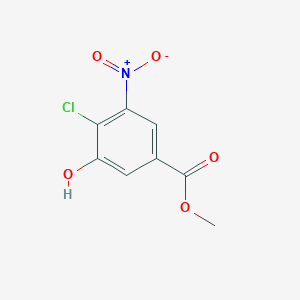![molecular formula C9H11NO2S B3110466 4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide CAS No. 1799977-65-3](/img/structure/B3110466.png)
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Übersicht
Beschreibung
“4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Synthesis Analysis
The synthesis of similar compounds has been reported through a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have many functional groups attached to it, which are responsible for its activity .Wirkmechanismus
Target of Action
The compound 4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide has been reported to interact with several targets. It has been found to act as a positive allosteric modulator of the AMPA receptors . It also exhibits inhibitory activity against PI3Kδ . These targets play crucial roles in various biological processes, including neurotransmission and cell signaling.
Mode of Action
The compound interacts with its targets in a specific manner. As a positive allosteric modulator of the AMPA receptors, it enhances the activity of these receptors . As a PI3Kδ inhibitor, it binds to the PI3Kδ enzyme, reducing its activity .
Biochemical Pathways
The compound’s action on AMPA receptors and PI3Kδ affects several biochemical pathways. AMPA receptor modulation influences glutamatergic neurotransmission, which is involved in learning and memory . Inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell proliferation, survival, and metabolism .
Result of Action
The modulation of AMPA receptors and inhibition of PI3Kδ by the compound can lead to various molecular and cellular effects. For instance, AMPA receptor modulation can influence neuronal excitability and synaptic plasticity . PI3Kδ inhibition can affect cell growth and survival .
Vorteile Und Einschränkungen Für Laborexperimente
MDBT is a highly reactive compound and can be used in a variety of laboratory experiments. Its reactivity makes it a useful building block for organic synthesis, and it can be used to synthesize a variety of organic compounds. Additionally, MDBT can be easily purified by recrystallization from methanol. However, MDBT is a highly toxic compound and should be handled with care in the laboratory.
Zukünftige Richtungen
MDBT has a wide range of potential applications in the fields of medicine, agriculture, and materials science. Future research should focus on the development of new methods for the synthesis of MDBT and its derivatives, as well as on the development of new applications for MDBT. Additionally, further research should be conducted to explore the biochemical and physiological effects of MDBT, as well as its potential therapeutic applications. Finally, further research should be conducted to explore the potential environmental impacts of MDBT, as well as its potential toxicity.
Wissenschaftliche Forschungsanwendungen
MDBT has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, MDBT has been used as a starting material for the synthesis of a number of heterocyclic compounds, such as thiazoles, thiophenes, and thiadiazoles. MDBT has also been used in the synthesis of a variety of polymers, including polyamides, polyurethanes, and polyesters.
Biochemische Analyse
Biochemical Properties
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . Additionally, it acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme that plays a key role in cellular signaling pathways related to growth, proliferation, and survival . The interactions between this compound and these biomolecules are primarily mediated through binding to specific active sites, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances synaptic transmission by modulating AMPA receptors, which can lead to improved cognitive functions . In cancer cells, the inhibition of PI3Kδ by this compound results in reduced cell proliferation and increased apoptosis, thereby exhibiting potential anticancer effects . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of AMPA receptors and PI3Kδ, leading to their modulation and inhibition, respectively . The binding interactions are facilitated by the unique structural features of this compound, which allow it to fit into the active sites of these biomolecules. Additionally, this compound can induce changes in gene expression by influencing transcription factors and other regulatory proteins, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced cognitive function and reduced tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it can accumulate and exert its biological effects. The localization and accumulation of this compound are influenced by its physicochemical properties and interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, thereby affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-methyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-7-6-10-13(11,12)9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFXZAFQGWLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)
![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)
![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)





![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)


